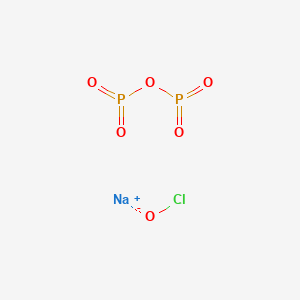
Trozin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trozin, also known as this compound, is a useful research compound. Its molecular formula is ClNaO6P2 and its molecular weight is 216.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Free Radicals - Reactive Oxygen Species - Hypochlorous Acid - Sodium Hypochlorite - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Trozin exhibits a range of biological activities that have been explored in recent research. Notable applications include:
Antimicrobial Activity
This compound derivatives have shown promising antibacterial and antifungal properties. Studies indicate that certain tetrazole compounds outperform traditional antibiotics like ampicillin against various bacterial strains. For instance, a synthesized compound demonstrated significant antimicrobial activity against resistant Gram-positive bacteria and common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has identified this compound as a potential anticancer agent. Specific derivatives have demonstrated cytotoxic effects on various cancer cell lines, including liver carcinoma (Hep G2) and lung adenocarcinoma (A549). The mechanism involves binding to DNA and inhibiting tubulin polymerization, which is crucial for cancer cell division .
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 80 | Hep G2 | 4.2 | |
| Compound 82 | A549 | 1.1 (tubulin polymerization inhibition) |
In Vitro Studies
In vitro studies have established the antimicrobial and anticancer activities of this compound derivatives through various assays:
- Disc Diffusion Method : Used to assess antimicrobial activity against bacterial strains.
- MTT Assay : Employed to evaluate cytotoxicity in cancer cell lines.
Propiedades
Número CAS |
137915-09-4 |
|---|---|
Fórmula molecular |
ClNaO6P2 |
Peso molecular |
216.39 g/mol |
InChI |
InChI=1S/ClO.Na.O5P2/c1-2;;1-6(2)5-7(3)4/q-1;+1; |
Clave InChI |
ZHYUVXZDQKGRCB-UHFFFAOYSA-N |
SMILES |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
SMILES isomérico |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
SMILES canónico |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
Key on ui other cas no. |
137915-09-4 |
Sinónimos |
Trozin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















